REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[CH:11]=[CH:10][S:9][C:5]2=[C:6](Cl)[N:7]=1.CC(O)=O.Cl.[Sn]>O>[Cl:1][C:2]1[CH:3]=[C:4]2[CH:11]=[CH:10][S:9][C:5]2=[CH:6][N:7]=1 |^3:16|
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=C(N1)Cl)SC=C2
|
Name
|
|
Quantity
|
9.42 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
3.16 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
3.16 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
3.16 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 3 h heating
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After 2 h heating
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the residue was washed with water
|
Type
|
EXTRACTION
|
Details
|
The combined filtrates were extracted with EtOAc (4×100 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with aqueous 1 N NaOH until the pH was >9
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by ISCO chromatography (0 to 30% EtOAc:heptane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=CN1)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 980 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |